molecular formula C8H12O4S3 B3823172 S,S'-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate CAS No. 201990-26-3

S,S'-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate

Cat. No.: B3823172
CAS No.: 201990-26-3
M. Wt: 268.4 g/mol
InChI Key: YXOMJTPNTHKCHW-UHFFFAOYSA-N
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Description

S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate: is a chemical compound with the molecular formula C8H12O4S3 It is known for its unique structure, which includes a tetrahydrothiene ring with two sulfur atoms and an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate typically involves the reaction of tetrahydrothiene derivatives with ethanethioate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethanethioate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate include other tetrahydrothiene derivatives and ethanethioate compounds. Examples include:

  • 1,1’- (1,1-Dioxidotetrahydrothiene-3,4-diyl)diurea
  • S,S’-(1,1-Dioxidotetrahydrothiene-3,4-diyl) diethanethioate

Uniqueness

What sets S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate apart from similar compounds is its specific combination of functional groups and its unique chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

S-(4-acetylsulfanyl-1,1-dioxothiolan-3-yl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S3/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOMJTPNTHKCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CS(=O)(=O)CC1SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149317
Record name Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201990-26-3
Record name Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201990-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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